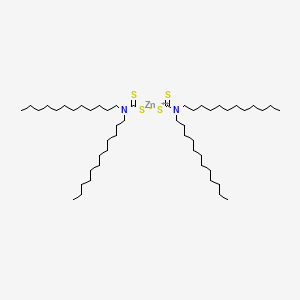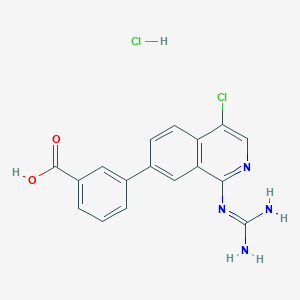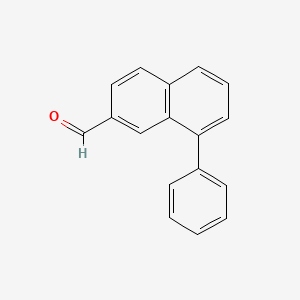
zinc;N,N-didodecylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;N,N-didodecylcarbamodithioate is a dithiocarbamate complex that features zinc as the central metal ion coordinated to two N,N-didodecylcarbamodithioate ligands. Dithiocarbamates are known for their diverse structural properties and extensive applications in various fields, including medicine, catalysis, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc;N,N-didodecylcarbamodithioate typically involves the reaction of zinc salts with N,N-didodecylcarbamodithioic acid or its sodium salt. The reaction is usually carried out in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Zinc;N,N-didodecylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can break the C-S bonds, leading to the formation of thiols.
Substitution: The dithiocarbamate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and elevated temperatures.
Major Products
The major products formed from these reactions include disulfides, thiols, and substituted dithiocarbamate complexes .
Aplicaciones Científicas De Investigación
Zinc;N,N-didodecylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored for its use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of zinc;N,N-didodecylcarbamodithioate involves the coordination of the dithiocarbamate ligands to the zinc ion, which enhances the compound’s stability and reactivity. The sulfur atoms in the dithiocarbamate ligands donate electron pairs to the zinc ion, forming a stable complex. This complex can interact with various molecular targets, including enzymes and proteins, leading to its biological and catalytic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Zinc diethyldithiocarbamate
- Zinc dibutyldithiocarbamate
- Nickel dithiocarbamate complexes
Uniqueness
Zinc;N,N-didodecylcarbamodithioate is unique due to its long alkyl chains, which enhance its hydrophobicity and make it suitable for applications in non-polar environments. This property distinguishes it from other dithiocarbamate complexes with shorter alkyl chains .
Propiedades
| 53423-99-7 | |
Fórmula molecular |
C50H100N2S4Zn |
Peso molecular |
923.0 g/mol |
Nombre IUPAC |
zinc;N,N-didodecylcarbamodithioate |
InChI |
InChI=1S/2C25H51NS2.Zn/c2*1-3-5-7-9-11-13-15-17-19-21-23-26(25(27)28)24-22-20-18-16-14-12-10-8-6-4-2;/h2*3-24H2,1-2H3,(H,27,28);/q;;+2/p-2 |
Clave InChI |
WKPMJWCYKAGOLT-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=S)[S-].CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=S)[S-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2'-[[2-[[2-[(2-Hydroxyethyl)amino]ethyl]amino]ethyl]imino]bisethanol](/img/structure/B13750711.png)
![4-[(2-chlorophenyl)-[4-(ethylamino)-3-methylphenyl]-methoxymethyl]-N-ethyl-2-methylaniline](/img/structure/B13750714.png)

